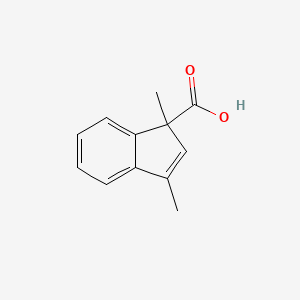
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1S,3S)-3-methylcyclohexan-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the esterification of (1S,3S)-3-methylcyclohexan-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1S,3S)-3-methylcyclohexanone or (1S,3S)-3-methylcyclohexanoic acid.
Reduction: Formation of (1S,3S)-3-methylcyclohexane.
Substitution: Formation of (1S,3S)-3-methylcyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chiral nature of the compound can lead to stereospecific interactions, enhancing its efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-methylcyclohexan-1-ol: A stereoisomer with different biological activity.
Cyclohexanol: A simpler alcohol with similar chemical properties but lacking chirality.
Methylcyclohexane: A related compound without the hydroxyl group.
Uniqueness
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is unique due to its combination of a chiral alcohol and acetic acid, providing distinct chemical and biological properties. Its chirality can lead to specific interactions in biological systems, making it valuable for research and industrial applications.
Propiedades
Número CAS |
66922-08-5 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)/t6-,7-;/m0./s1 |
Clave InChI |
XRJPCYYFUVEELV-LEUCUCNGSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](C1)O.CC(=O)O |
SMILES canónico |
CC1CCCC(C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


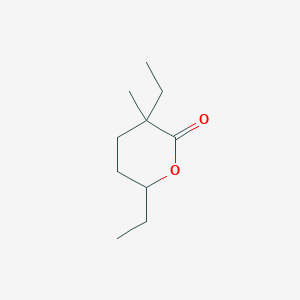
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
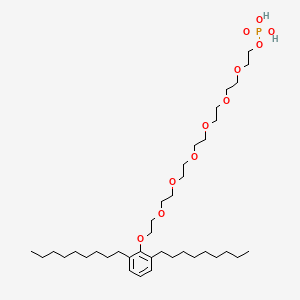
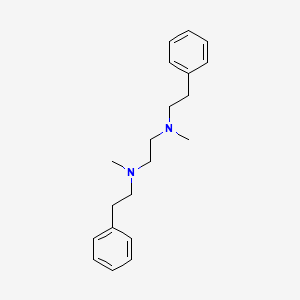
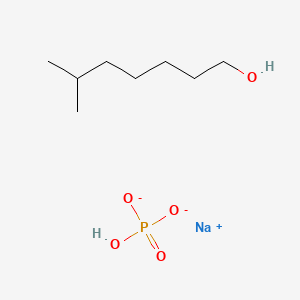
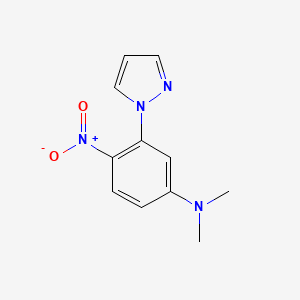
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
